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In the landscape of drug discovery and materials science, the precise structural elucidation of

novel compounds is paramount. This guide provides a detailed spectroscopic analysis of 8-
Methoxy-chroman-3-carboxylic acid, a heterocyclic compound with potential applications in

medicinal chemistry and material sciences. By presenting a comparative overview of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

alongside related structures, this document serves as a crucial resource for researchers,

scientists, and professionals in drug development.

Comparative Spectroscopic Data Analysis
The structural characterization of 8-Methoxy-chroman-3-carboxylic acid is achieved through

a multi-faceted spectroscopic approach. The following tables summarize the key quantitative

data obtained from NMR, IR, and MS analyses, and provide a comparison with structurally

related compounds to highlight characteristic spectral features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

While complete experimental NMR data for 8-Methoxy-chroman-3-carboxylic acid is not

widely published, predicted values and data from similar structures provide valuable insights.

The characteristic signals for the methoxy (-OCH₃) and carboxylic acid (-COOH) protons in ¹H
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NMR are expected around 3.8 ppm and 12 ppm, respectively[1]. The ¹³C NMR spectrum is

anticipated to show a carboxyl carbon signal in the range of 170-185 ppm.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

8-Methoxy-chroman-3-

carboxylic acid (Predicted)

~12.0 (s, 1H, -COOH), 6.8-7.2

(m, 3H, Ar-H), ~4.3 (m, 2H, -O-

CH₂-), 3.8 (s, 3H, -OCH₃), ~3.0

(m, 1H, -CH-COOH), ~2.2 (m,

2H, -CH₂-)

~175 (-COOH), ~150 (Ar-C-O),

~145 (Ar-C-O), 120-128 (Ar-

CH), ~115 (Ar-CH), ~65 (-O-

CH₂-), 56.1 (-OCH₃), ~40 (-

CH-COOH), ~25 (-CH₂-)

8-Methoxythiochromane-3-

carboxylic acid

12.1 (s, 1H, COOH), 7.4–6.8

(m, 3H, aromatic), 3.8 (s, 3H,

OCH₃), 3.2–2.8 (m, 2H, SCH₂),

2.5–2.1 (m, 1H, CH)

Not available

Ethyl 8-methoxycoumarin-3-

carboxylate

8.84 (s, 1H, H-4), 7.34-7.99

(m, 3H, Ar-H), 3.94 (s, 3H, -

OCH₃), 4.3 (q, 2H, -O-CH₂-

CH₃), 1.3 (t, 3H, -O-CH₂-CH₃)

168.32, 165.31, 161.63 (C=O),

149.61, 146.62 (C-O), 143.79

(C-4), 116.20 (C-3), 56.77

(OCH₃), 61.5 (O-CH₂), 14.5

(CH₃)[2]

Table 2: Infrared (IR) Spectroscopic Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration

due to hydrogen bonding, and a strong C=O stretching vibration.
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Compound
O-H Stretch

(cm⁻¹)

C=O Stretch

(cm⁻¹)

C-O Stretch

(cm⁻¹)

Aromatic C=C

Stretch (cm⁻¹)

8-Methoxy-

chroman-3-

carboxylic acid

(Expected)

2500-3300

(broad)
1700-1725 1200-1300 1580-1610

8-

Methoxythiochro

mane-3-

carboxylic acid

2500–3300

(broad)
1680 1250 (C–O–C) Not specified

Chromone-3-

carboxylic acid
3750-3000 1350-1375 Not specified Not specified[3]

Table 3: Mass Spectrometry (MS) Data

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that typically

results in the observation of the protonated molecule [M+H]⁺.

Compound
Molecular

Formula

Molecular

Weight

Observed Ion

(m/z)

Ionization

Method

8-Methoxy-

chroman-3-

carboxylic acid

C₁₁H₁₂O₄ 208.21
[M+H]⁺ at 224.21

(predicted)
ESI

8-

Methoxythiochro

mane-3-

carboxylic acid

C₁₁H₁₂O₃S 224.27 Not available Not specified

Ethyl 8-

methoxycoumari

n-3-carboxylate

C₁₃H₁₂O₅ 248.23

353 (M⁺ for a

related

derivative)

Not specified[2]
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Detailed methodologies are crucial for the reproducibility of experimental results. The following

are standard protocols for the spectroscopic analysis of organic compounds like 8-Methoxy-
chroman-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,

a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A wider spectral

width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are

typically required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL

range) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization

source.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in the positive or negative ion mode over a relevant mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙) to determine the

molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further

structural information.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]

2. 108088-19-3|8-Methoxychroman-3-carboxylic acid|BLD Pharm [bldpharm.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b021784?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b021784
https://www.bldpharm.com/products/108088-19-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectroscopic Profile of 8-Methoxy-chroman-3-
carboxylic Acid: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021784#spectroscopic-analysis-nmr-ir-ms-of-8-
methoxy-chroman-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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